8-Benzyloxy-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyloxy-2’-deoxyadenosine is a reagent used in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine which are incorporated into oligomeric DNA . It is an exceptionally powerful antiviral agent, finding its application in combating formidable viral adversaries like HIV and hepatitis B .
Synthesis Analysis
The synthesis of 8-Benzyloxy-2’-deoxyadenosine involves the conversion of 8-bromo-2’-deoxyadenosine (8-Br-dA) into an 8-benzyloxy-substituted derivative, followed by its catalytic hydrogenation . Another method involves treating 8-Br-dA with a mixture of 2-mercaptoethanol and triethylamine .Molecular Structure Analysis
The molecular formula of 8-Benzyloxy-2’-deoxyadenosine is C17H19N5O4, and its molecular weight is 357.36 .Chemical Reactions Analysis
8-Benzyloxy-2’-deoxyadenosine is involved in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine . It is also used in the study of DNA damage and repair .Scientific Research Applications
Fluorescent Nucleoside Analog Development
8-Benzyloxy-2'-deoxyadenosine has been explored in the context of developing new fluorescent nucleoside analogs. For example, 8-vinyl-deoxyadenosine (8vdA) is a new fluorescent analog of deoxyadenosine, sharing similar absorption and emission wavelengths with 2′-deoxyribosyl-2-aminopurine (2AP). 8vdA exhibits a higher molar absorption coefficient than 2AP, allowing for more sensitive detection. Additionally, the fluorescence of 8vdA is sensitive to temperature and solvent but not to pH, which makes it a potential tool for biological applications (Ben Gaied et al., 2005).
DNA Damage and Repair Studies
8-Benzyloxy-2'-deoxyadenosine derivatives, such as 5′,8-Cyclo-2′-deoxyadenosine (cdA), have been used to study DNA damage and repair mechanisms. cdA is formed by hydroxyl radical attack on the 5′H of the nucleoside sugar moiety, leading to lesions that are linked to Nucleotide Excision Repair (NER) mechanism deficiency and mutagenesis. This makes cdA an important compound for understanding the biological impact of DNA damage and repair processes (Terzidis & Chatgilialoglu, 2015).
Nucleoside Modifications and Synthesis
The compound has also been involved in the synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides. These syntheses are crucial for creating specific DNA sequences for various research applications, such as genetic studies and the development of nucleic acid-based therapeutics (Watkins et al., 1982).
Development of Diagnostic Tools
Moreover, 8-Benzyloxy-2'-deoxyadenosine derivatives have been used in developing molecularly imprinted composite membranes for the selective detection of 2-deoxyadenosine in urine samples. These membranes have potential applications in the diagnosis of various diseases, including cancer, by detecting specific biomarkers in bodily fluids (Scorrano et al., 2015).
Future Directions
properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGWLUSIWDAMW-YNEHKIRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyloxy-2'-deoxyadenosine |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.